Cas no 13366-47-7 (N,n-dimethyl-2-(1-methylindol-3-yl)ethanamine)

N,n-dimethyl-2-(1-methylindol-3-yl)ethanamine structure
13366-47-7 structure
Product Name:N,n-dimethyl-2-(1-methylindol-3-yl)ethanamine
Numero CAS:13366-47-7
MF:C13H18N2
MW:202.295423030853
CID:1233591
PubChem ID:25927
Update Time:2025-04-20

N,n-dimethyl-2-(1-methylindol-3-yl)ethanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N,n-dimethyl-2-(1-methylindol-3-yl)ethanamine
    • INDOLE, 3-(2-(DIMETHYLAMINO)ETHYL)-1-METHYL-
    • CHEMBL2036916
    • Methyl-1-N,N-dimethyl-tryptamin
    • BRN 0160248
    • AC1L1A20
    • N,N,1-Trimethyltryptamine
    • N',N,N-Trimethyl-tryptamin
    • 3-(2-(Dimethylamino)ethyl)-1-methylindole
    • 3-(2-dimethylaminoethyl)-1-methyl-1H-indole
    • CTK0I1571
    • SureCN12850609
    • Dimethyl-[2-(1-methyl-indol-3-yl)-aethyl]-amin
    • dimethyl-[2-(1-methyl-indol-3-yl)-ethyl]-amine
    • N1,N10,N10-trimethyltryptamine
    • INDOLE, 3-(2-(DIMETHYLAMINO)ETHYL)-1-METHYL-; CHEMBL2036916; Methyl-1-N,N-dimethyl-tryptamin; BRN 0160248; AC1L1A20; N,N,1-Trimethyltryptamine; N',N,N-Trimethyl-tryptamin; 3-(2-(Dimethylamino)ethyl)-1-methylindole; 3-(2-dimethylaminoethyl)-1-methyl-1H-indole; CTK0I1571; SureCN12850609; Dimethyl-[2-(1-methyl-indol-3-yl)-aethyl]-amin; dimethyl-[2-(1-methyl-indol-3-yl)-ethyl]-amine; N1,N10,N10-trimethyltryptamine;
    • 1,N,N-trimethyltryptamine
    • 13366-47-7
    • SCHEMBL12850609
    • DTXSID40158296
    • Inchi: 1S/C13H18N2/c1-14(2)9-8-11-10-15(3)13-7-5-4-6-12(11)13/h4-7,10H,8-9H2,1-3H3
    • Chiave InChI: WYFWKMQPMCPKLZ-UHFFFAOYSA-N
    • Sorrisi: N1(C)C=C(C2C=CC=CC1=2)CCN(C)C

Proprietà calcolate

  • Massa esatta: 202.14714
  • Massa monoisotopica: 202.146998583g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 203
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 8.2Ų

Proprietà sperimentali

  • PSA: 8.17
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm